Curzerene

Übersicht

Beschreibung

Curzerene is a volatile, aromatic sesquiterpene found in various herbs and spices, such as Curcuma zeodaria and myrrh. It is also a bioactive isolate of Caribbean corals. This compound is known for its significant presence in the essential oil of myrrh, where it exhibits various biological activities, including anti-inflammatory and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Curzerene can be synthesized through the rearrangement of furanodiene during the essential oil extraction process. This rearrangement typically occurs at high temperatures, such as those used in gas chromatography analysis .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from natural sources. The most common method is solvent extraction, where the raw material (e.g., myrrh or Curcuma zeodaria) is treated with a suitable solvent to extract the essential oil containing this compound. Distillation methods, including steam distillation, are also employed to isolate this compound from the essential oil .

Analyse Chemischer Reaktionen

Types of Reactions: Curzerene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated this compound compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Glioblastoma Treatment

Recent research has highlighted curzerene's potential in treating glioblastoma, one of the most aggressive forms of brain cancer. A study demonstrated that this compound significantly inhibits the proliferation, migration, and invasion of glioma cells (U251 and U87) by downregulating GSTA4 and matrix metalloproteinase 9 (MMP9) expression, as well as inhibiting the mTOR signaling pathway. In vivo experiments showed that this compound treatment resulted in reduced tumor growth and prolonged survival in nude mice models .

2. Lung Adenocarcinoma

This compound has also shown promising results against lung adenocarcinoma. In vitro studies indicated that this compound exhibited antiproliferative effects on SPC-A1 human lung adenocarcinoma cells in a dose- and time-dependent manner. The compound was found to arrest cell cycles at the G2/M phase and induce apoptosis, with significant inhibition of tumor growth observed in xenograft models without notable toxicity .

Anti-inflammatory and Antinociceptive Effects

This compound has been reported to possess significant anti-inflammatory properties. A study focusing on its essential oil chemotype revealed that this compound demonstrated antinociceptive effects while exhibiting low acute oral toxicity. This suggests potential applications in pain management and inflammatory conditions .

Antimicrobial Activity

This compound's antimicrobial properties have been explored in various studies. It has shown efficacy against dermatophytes, particularly in the context of fungal infections such as those caused by Microsporum canis. The compound’s antifungal activity could provide an alternative treatment avenue, especially considering the rising drug resistance observed in pathogenic fungi .

Data Summary

Wirkmechanismus

Curzerene exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits the expression of glutathione S-transferase A4 (GSTA4) and matrix metalloproteinase 9, leading to reduced proliferation and increased apoptosis of cancer cells.

Anti-inflammatory Activity: this compound reduces the production of inflammatory cytokines, such as interleukin-6, by human gingival fibroblasts.

Vergleich Mit ähnlichen Verbindungen

Curzerene is compared with other similar sesquiterpenes, such as curcumenol, germacrone, and furanodiene:

Curcumenol: Both this compound and curcumenol are found in Curcuma species and exhibit anti-inflammatory and anticancer activities.

Furanodiene: Furanodiene is a precursor to this compound and undergoes rearrangement to form this compound during essential oil extraction.

This compound’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Curzerene is a sesquiterpene compound primarily derived from the rhizomes of Curcuma longa (turmeric) and other plants. It has garnered attention for its diverse biological activities, particularly in cancer treatment and its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

In Vitro Studies

This compound has shown significant cytotoxic effects against various cancer cell lines. A study conducted on SPC-A1 human lung adenocarcinoma cells demonstrated that this compound inhibited cell proliferation in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Time (hours) | IC50 (µM) |

|---|---|

| 24 | 403.8 |

| 48 | 154.8 |

| 72 | 47.0 |

Flow cytometry analysis indicated that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, with the percentage of cells in this phase increasing from 9.26% in control to 17.57% at the highest dose (100 µM) of this compound .

Similarly, in glioblastoma models (U251 and U87 cell lines), this compound inhibited proliferation and induced apoptosis, with significant reductions in cell viability observed after treatment with this compound concentrations of 200 µM over 48 hours . The apoptosis rates increased dramatically post-treatment, highlighting this compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies further support this compound's antitumor properties. In nude mice bearing SPC-A1 tumors, daily administration of this compound (135 mg/kg) significantly inhibited tumor growth without adversely affecting body weight or organ health, suggesting a favorable safety profile . Additionally, in glioma models, this compound prolonged survival times and reduced tumor size by inhibiting critical pathways involved in tumor progression, such as the mTOR pathway .

This compound's biological activity is attributed to several mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by downregulating glutathione S-transferase A4 (GSTA4), which is associated with reduced cell survival and increased levels of reactive oxygen species .

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing their progression through the cell cycle and leading to increased apoptosis rates .

- Inhibition of Migration and Invasion : this compound has been shown to inhibit the migration and invasion capabilities of glioblastoma cells by downregulating matrix metalloproteinase 9 (MMP9), a key enzyme involved in extracellular matrix degradation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Lung Adenocarcinoma : A study demonstrated that this compound effectively inhibited tumor growth in mouse models, supporting its use as a candidate for lung cancer therapy .

- Glioblastoma : Research indicated that this compound not only inhibited proliferation but also significantly affected the invasive characteristics of glioblastoma cells, making it a promising agent for treating this aggressive cancer type .

- Antioxidant Properties : this compound has been evaluated for its antioxidant activities, showcasing its potential to mitigate oxidative stress-related damage in various biological systems .

Eigenschaften

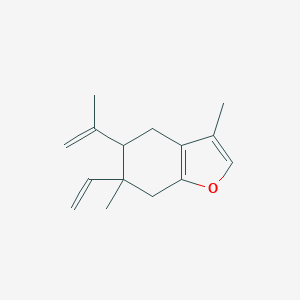

IUPAC Name |

6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICAMHOOTMOHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-09-7 | |

| Record name | Isogermafurene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does curzerene exert its anti-cancer effects?

A1: this compound has shown antiproliferative effects against the SPC-A1 human lung adenocarcinoma cell line in both in vitro and in vivo models []. Research suggests that it induces cell cycle arrest at the G2/M phase and promotes apoptosis []. This effect is linked to the downregulation of glutathione S-transferase A4 (GSTA4) protein and mRNA expression [, ].

Q2: Are there other potential mechanisms of action for this compound's biological activities?

A2: While the exact mechanism remains unclear, research suggests this compound might interact with GABAergic and opioid systems, contributing to its anticonvulsant effects observed in mice models of pentylenetetrazol-induced seizures [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C15H20O and a molecular weight of 216.32 g/mol [].

Q4: What spectroscopic data is available for the structural characterization of this compound?

A4: this compound's structure has been elucidated using various spectroscopic techniques including IR, NMR, and MS []. Two-dimensional NMR techniques, such as COSY and HSQC, have also been employed to assign carbon and proton signals [, ].

Q5: Does the drying process affect the this compound content in Eugenia uniflora leaves?

A5: Yes, drying Eugenia uniflora leaves at ambient temperature and 45°C for specific durations (48 and 24 h, respectively) increased the essential oil yield, influencing the overall this compound content [].

Q6: What is the impact of storage conditions on this compound stability in Eugenia uniflora essential oil?

A6: While different packaging materials showed minimal impact, extended storage periods led to a decrease in the essential oil yield, likely impacting this compound concentration [].

Q7: Does this compound exhibit any catalytic activity?

A7: Currently, there is limited research exploring the catalytic properties of this compound.

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with potential drug targets. For instance, it showed interactions with the PI3K receptor in prostate cancer models []. It has also demonstrated promising binding affinities to COVID-19 targets such as the main protease, RNA-dependent RNA polymerase, and spike glycoprotein [].

Q9: What are the challenges associated with this compound's formulation?

A9: this compound, like many terpenes, can be volatile and potentially susceptible to degradation. Further research is needed to develop suitable formulation strategies to enhance its stability, solubility, and bioavailability.

Q10: What is known about the safety profile of this compound?

A11: While this compound exhibits low toxicity in animal models at specific doses [], comprehensive toxicological studies are necessary to determine its long-term safety and potential adverse effects in humans.

Q11: Are there specific analytical methods for this compound detection and quantification?

A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in plant extracts and essential oils [, , ]. Other techniques include high-performance liquid chromatography (HPLC) [, ] and high-performance centrifugal partition chromatography (HPCPC) [].

Q12: Have any biomarkers been linked to this compound's efficacy?

A12: Currently, research on biomarkers associated with this compound's therapeutic efficacy is limited and warrants further investigation.

Q13: What is known about the environmental impact and degradation of this compound?

A13: Detailed studies regarding the environmental fate and ecotoxicological effects of this compound are scarce and require further exploration.

Q14: How is the quality of this compound-containing products controlled?

A14: Standardized analytical methods, like GC-MS and HPLC, are crucial for quality control. These methods allow for accurate identification and quantification of this compound, ensuring the consistency and safety of products containing this compound.

Q15: Is there a historical context for the use of this compound?

A17: this compound is a component of plants traditionally used in various cultures for their medicinal properties [, ]. For instance, Curcuma zedoaria has been used in traditional Chinese medicine for its purported benefits in treating various ailments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.